![molecular formula C22H24N4O3 B2408209 1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)urea CAS No. 2034506-73-3](/img/structure/B2408209.png)
1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)urea is a useful research compound. Its molecular formula is C22H24N4O3 and its molecular weight is 392.459. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on various studies that highlight its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C20H24N4O3
- Molecular Weight : 368.43 g/mol
- CAS Number : [insert CAS number if available]
Biological Activity Overview
The compound has been evaluated for several biological activities, including anti-inflammatory, immunomodulatory, and anticancer effects. Below is a summary of the findings from various studies:
1. Anti-inflammatory Activity
Research has indicated that derivatives of the benzo[d][1,3]dioxole structure exhibit significant anti-inflammatory properties. For example:
- Study Findings : A study demonstrated that compounds with similar structures inhibited the production of pro-inflammatory cytokines in vitro and in vivo models of inflammation. The mechanism involved suppression of NF-kB activation and reduction in COX-2 expression .
2. Immunomodulatory Effects
The immunomodulatory properties of this compound have been explored through various models:
- Case Study : In a murine model, the compound showed a marked reduction in humoral immune responses. It inhibited antibody production in response to immunization with sheep red blood cells (SRBC), suggesting potential use as an immunosuppressive agent .
3. Anticancer Activity
The anticancer potential of this compound is attributed to its ability to induce apoptosis in cancer cells:
- Mechanism of Action : The compound was found to activate caspases and promote mitochondrial dysfunction leading to apoptosis in various cancer cell lines . Additionally, it showed synergistic effects when combined with other chemotherapeutic agents.
Table 1: Summary of Biological Activities
Activity Type | Observations | References |
---|---|---|
Anti-inflammatory | Inhibition of cytokines and COX-2 expression | |
Immunomodulatory | Reduced antibody production | |
Anticancer | Induction of apoptosis in cancer cells |
Anti-inflammatory Studies
A series of experiments were conducted using lipopolysaccharide (LPS)-stimulated macrophages to assess the anti-inflammatory properties:
- Results : The compound significantly reduced TNF-alpha and IL-6 levels compared to controls, indicating its potential as an anti-inflammatory agent.
Immunosuppressive Mechanisms
In vivo studies using animal models demonstrated that treatment with the compound led to:
- Findings : A decrease in T-cell proliferation and altered cytokine profiles, suggesting its utility in conditions requiring immune modulation.
Anticancer Mechanisms
The anticancer activity was further supported by:
- Cell Line Studies : The compound was tested against several cancer cell lines (e.g., MCF-7, HeLa) where it exhibited IC50 values in the micromolar range. Flow cytometry analyses showed increased apoptotic cell populations upon treatment.
Aplicaciones Científicas De Investigación
Anticancer Applications
Research indicates that this compound may exhibit significant anticancer properties. A study evaluated its cytotoxic effects on several cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). The results demonstrated that the compound could induce apoptosis and inhibit cell proliferation through mechanisms such as:
- EGFR Inhibition : The compound may inhibit the epidermal growth factor receptor (EGFR), a critical target in many cancers.
- Cell Cycle Arrest : It has been shown to affect cell cycle progression, leading to increased apoptosis rates.
- Mitochondrial Pathway Modulation : The compound influences proteins like Bax and Bcl-2, which are pivotal in regulating apoptosis.
Antimicrobial Activity
In addition to its anticancer properties, preliminary studies suggest that this compound may also possess antimicrobial activity. Its structural features allow it to interact with bacterial enzymes or receptors, potentially inhibiting their function. This is particularly relevant in the context of drug-resistant bacterial strains.
Comparative Studies
The biological activity of this compound can be compared with other structurally similar compounds:
Compound Name | Structural Features | Activity Profile |
---|---|---|
1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyridin-3-ylmethyl)urea | Lacks pyrazole moiety | Different anticancer activity |
1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea | Contains thiophene instead of pyrazole | May exhibit distinct pharmacological properties |
These comparisons highlight the potential for unique biological activities based on slight modifications in chemical structure.
Case Studies and Research Findings
A notable case study involved the synthesis and evaluation of related compounds featuring benzo[d][1,3]dioxole derivatives. The synthesized compounds were assessed for their cytotoxic effects using the SRB assay across multiple cancer cell lines. The IC50 values indicated promising activity:
Cell Line | IC50 (µM) | Standard Drug (Doxorubicin) IC50 (µM) |
---|---|---|
HepG2 | 2.38 | 7.46 |
HCT116 | 1.54 | 8.29 |
MCF7 | 4.52 | 4.56 |
These findings suggest that derivatives of benzo[d][1,3]dioxole could serve as effective alternatives or adjuncts to existing chemotherapeutic agents.
Propiedades
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-3-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3/c1-15-21(18-6-4-3-5-7-18)16(2)26(25-15)11-10-23-22(27)24-13-17-8-9-19-20(12-17)29-14-28-19/h3-9,12H,10-11,13-14H2,1-2H3,(H2,23,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAXJXGCJBZOQBS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)NCC2=CC3=C(C=C2)OCO3)C)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.